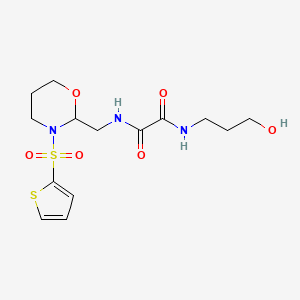
N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H21N3O6S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Architecture and Hydrogen Bonding
One study focuses on the structural characterization of N,N'-bis(substituted)oxamide compounds, highlighting the importance of hydrogen bonding in forming three-dimensional supramolecular structures. This research underscores the potential of such compounds, including N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, in designing materials with specific molecular architectures for applications in nanotechnology and molecular electronics Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu (2016).
Novel Synthetic Pathways
Research in organic synthesis has demonstrated the utility of related oxaziridine and oxalamide compounds in creating optically pure N-hydroxy-alpha-L-amino acid methyl esters. These compounds serve as important intermediates in studying metabolic pathways and synthesizing biologically active peptides, indicating potential synthetic applications of N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide in developing novel pharmaceuticals and studying biological mechanisms M. L. Di Gioia et al. (2005).
Ring-Opening Polymerization
Another application area is the use of aminoalcohols in ring-opening polymerization, demonstrating the potential of N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide in polymer science. This research offers insights into creating telechelic polymers with precise molar mass control, which are crucial for medical applications such as drug delivery systems Camille Bakkali-Hassani et al. (2018).
Catalysis and Molecular Recognition
Studies on ruthenium(III) complexes with related ligands reveal the potential for catalytic applications and molecular recognition, including DNA binding and oxidation reactions. These findings suggest the applicability of compounds like N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide in developing new catalysts and sensors A. El-Sonbati et al. (2015).
Safety and Hazards
properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6S2/c18-7-2-5-15-13(19)14(20)16-10-11-17(6-3-8-23-11)25(21,22)12-4-1-9-24-12/h1,4,9,11,18H,2-3,5-8,10H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDBJMKNNJAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)
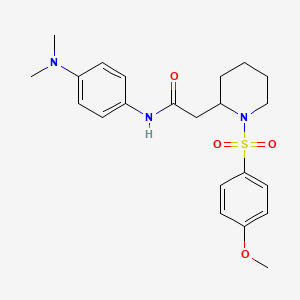
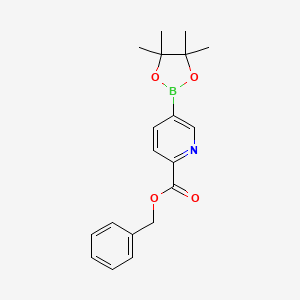
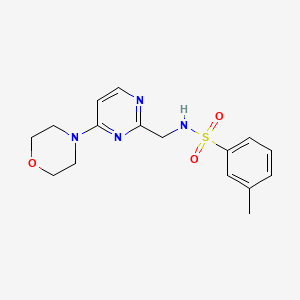

![7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751003.png)
![2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine](/img/structure/B2751005.png)
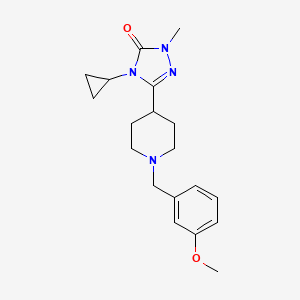
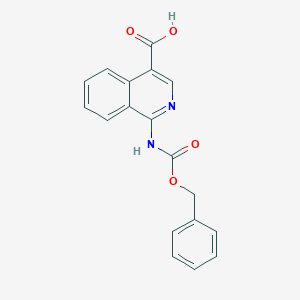
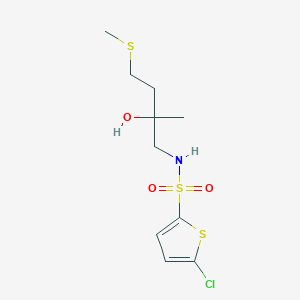
![1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2751009.png)

